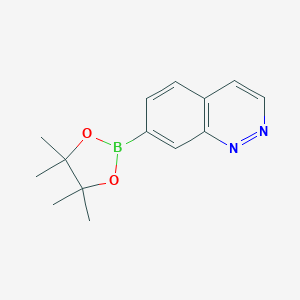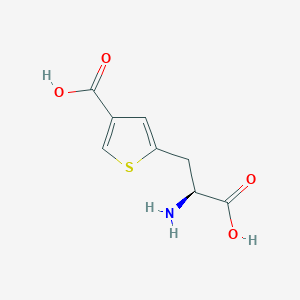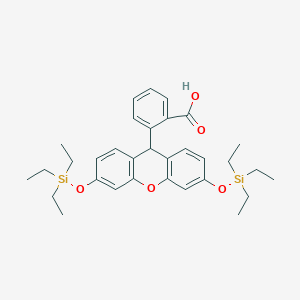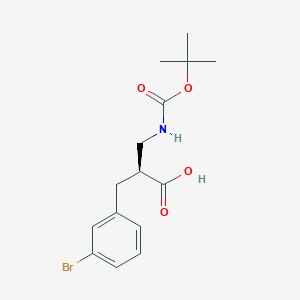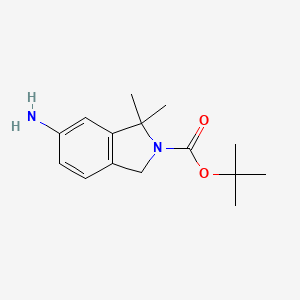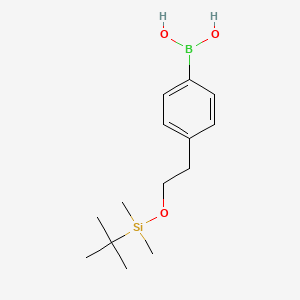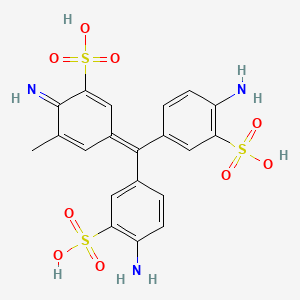
Acidal fuchsine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Acidal fuchsine is synthesized through a series of chemical reactions involving the sulfonation of fuchsine . The process typically involves the following steps:
Sulfonation: Fuchsine is treated with sulfuric acid to introduce sulfonate groups.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the sodium salt of acid fuchsine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where fuchsine is continuously fed and reacted with sulfuric acid under controlled conditions . The product is then purified and neutralized to obtain the final dye.
化学反应分析
Types of Reactions
Acidal fuchsine undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The sulfonate groups in this compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the sulfonate groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different sulfonated derivatives .
科学研究应用
Acidal fuchsine has a wide range of applications in scientific research:
Histology: It is extensively used in staining protocols to differentiate between muscle and collagen in tissue sections.
Microbiology: The dye is used to identify growing bacteria.
Optoelectronics: This compound is used in the development of organic semiconductors and photonic devices.
Chemistry: It serves as a pH indicator in various chemical analyses.
作用机制
The mechanism by which acidal fuchsine exerts its effects involves its ability to bind to specific molecular targets. In histology, the dye binds to proteins in muscle and collagen, allowing for their differentiation under a microscope . In optoelectronic applications, the dye’s molecular structure enables it to function as an organic semiconductor .
相似化合物的比较
Similar Compounds
New fuchsine: Another magenta dye used in similar staining applications.
Pararosanilin: A related compound used in microbiology for staining purposes.
Verhoeff’s Stain: Used in histology for staining elastic fibers.
Uniqueness
Acidal fuchsine is unique due to its specific sulfonate groups, which enhance its solubility and staining properties compared to other similar dyes . Its ability to function as an organic semiconductor also sets it apart from other dyes .
属性
CAS 编号 |
19379-19-2 |
|---|---|
分子式 |
C20H19N3O9S3 |
分子量 |
541.6 g/mol |
IUPAC 名称 |
3-[bis(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonic acid |
InChI |
InChI=1S/C20H19N3O9S3/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI 键 |
FKDGKTNDRAXENR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)O)C=C(C1=N)S(=O)(=O)O |
物理描述 |
Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



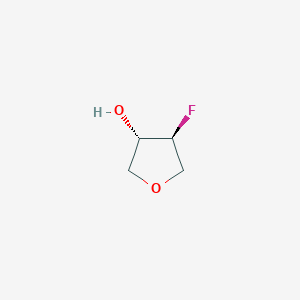
![tert-Butyl 1,1-difluoro-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945437.png)
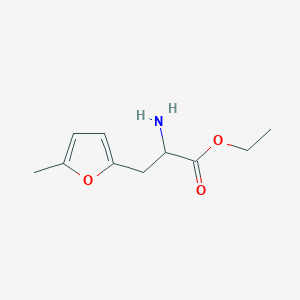

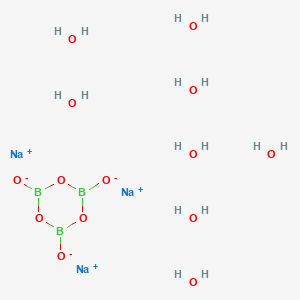
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
